molecular formula C15H16BrN B8643152 2-Bromo-4-(4-tert-butylphenyl)pyridine

2-Bromo-4-(4-tert-butylphenyl)pyridine

Cat. No.: B8643152
M. Wt: 290.20 g/mol
InChI Key: ORMINOQCYKPFLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It features a pyridine ring substituted with a bromine atom at the 2-position and a tert-butylphenyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-tert-butylphenyl)pyridine typically involves the bromination of 4-[4-(tert-butyl)phenyl]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-tert-butylphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

    Sonogashira Coupling: This reaction involves palladium catalysts and alkynes in the presence of a base such as triethylamine.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Sonogashira Coupling: Produces aryl-alkyne compounds.

Scientific Research Applications

2-Bromo-4-(4-tert-butylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)pyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond, facilitated by palladium catalysts. The molecular targets and pathways involved in these reactions include the formation of palladium complexes and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Tert-butyl)phenyl]pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.

    2-Bromo-4,6-di-tert-butylphenol: Features a similar bromine substitution but on a phenol ring, leading to different reactivity and applications.

Uniqueness

2-Bromo-4-(4-tert-butylphenyl)pyridine is unique due to its combination of a bromine atom and a tert-butylphenyl group on a pyridine ring. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic applications.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

2-bromo-4-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3

InChI Key

ORMINOQCYKPFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To triphenylphosphine (Aldrich) (2.4 g, 9.1 mmol) dissolved in 10 mL of CH2Cl2 in a 50-mL round-bottomed flask was added bromine (Aldrich) (0.43 mL, 8.5 mmol). After stirring at 0° C. for 10 min, 4-[4-(tert-butyl)phenyl]pyridine 1-oxide (1.5 g, 6.5 mmol) was added dropwise, followed by Et3N (1.2 mL, 8.5 mmol). The reaction mixture was stirred at 0° C. for 1 h and then at room temperature overnight. Methylene chloride and brine were added, and the aqueous layer was extracted with CH2Cl2. The organic layer was collected and dried over Na2SO4, filtered and concentrated in vacuo. Following purification by silica gel chromatography (10:1 hexane:EtOAc), the title compound was obtained as a pale yellow oil. MS (ESI, pos. ion) m/z: 293 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
4-[4-(tert-butyl)phenyl]pyridine 1-oxide
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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